molecular formula C18H17FN4O B2687894 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1049145-60-9

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2687894
CAS No.: 1049145-60-9
M. Wt: 324.359
InChI Key: YHBQBXGGARZMPD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenylethyl group attached to the triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methyl Group: The methyl group can be added via alkylation reactions using methyl halides.

    Incorporation of the Phenylethyl Group: The phenylethyl group can be introduced through reductive amination reactions using phenylethylamine and suitable reducing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group into corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-bromophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    1-(4-methylphenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12(14-6-4-3-5-7-14)20-18(24)17-13(2)23(22-21-17)16-10-8-15(19)9-11-16/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBQBXGGARZMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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